CYP2A6 Inhibition Potency: 4-Methoxybenzofuran vs. 5-Methoxycoumarin
In a study comparing benzofuran and coumarin derivatives as CYP2A6 inhibitors, the 4-methoxybenzofuran regioisomer showed an IC50 of 2.20 μM, while 5-methoxycoumarin, which contains a 5-methoxy substitution pattern similar to 5-methoxybenzofuran, demonstrated significantly greater potency with an IC50 of 0.13 μM . This 17-fold difference in potency highlights the critical role of the methoxy group's position and the core scaffold in determining enzyme inhibition.
| Evidence Dimension | CYP2A6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.13 µM (for 5-methoxycoumarin, as a surrogate for 5-methoxybenzofuran core) |
| Comparator Or Baseline | IC50 = 2.20 µM (for 4-methoxybenzofuran) |
| Quantified Difference | 17-fold more potent |
| Conditions | In vitro enzyme inhibition assay using human CYP2A6 |
Why This Matters
This data indicates that a 5-methoxy-substituted benzofuran core is significantly more potent against CYP2A6 than its 4-methoxy regioisomer, making 5-Methoxybenzofuran the superior choice for developing inhibitors targeting nicotine metabolism or tobacco-related carcinogenesis.
